
Chromium--iron (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium–iron (1/1) is an alloy composed of equal parts chromium and iron. This compound is known for its remarkable properties, such as high corrosion resistance, hardness, and strength. It is widely used in various industrial applications, including the production of stainless steel, which is essential for its durability and resistance to rust.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chromium–iron (1/1) involves several steps:
Smelting: Iron ingots and chromium ingots are placed in a vacuum induction furnace for smelting.
Refining: The alloy liquid is refined at high temperatures (1650 to 1700°C) and high vacuum (2 to 6 Pa) for 15 to 20 minutes.
Slag Removal: Lime and fluorite are added for slag removal, with the process taking 15 to 20 minutes.
Industrial Production Methods
Industrial production of chromium–iron (1/1) typically involves large-scale smelting and refining processes, similar to those described above. The use of advanced vacuum induction furnaces and precise control of reaction conditions ensures the production of high-quality alloys.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium–iron (1/1) undergoes various chemical reactions, including:
Substitution: Chromium can participate in substitution reactions, where it replaces other elements in compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as ascorbic acid and hydrogen gas are used.
Substitution: Reactions often occur in the presence of halogens like fluorine and chlorine.
Major Products
Chromium Oxides: Formed during oxidation reactions.
Chromium Halides: Produced in substitution reactions with halogens.
Applications De Recherche Scientifique
Chromium–iron (1/1) has numerous applications in scientific research:
Mécanisme D'action
The mechanism by which chromium–iron (1/1) exerts its effects involves several molecular targets and pathways:
Corrosion Resistance: Chromium forms a passive oxide layer on the surface, protecting the alloy from further oxidation.
Catalytic Activity: Chromium’s ability to change oxidation states allows it to participate in redox reactions, making it an effective catalyst.
Biological Interactions: Chromium ions can interact with proteins and enzymes, influencing various metabolic pathways.
Comparaison Avec Des Composés Similaires
Chromium–iron (1/1) can be compared with other similar compounds, such as:
Chromium–nickel (1/1): Known for its excellent corrosion resistance and high-temperature stability.
Chromium–cobalt (1/1): Used in high-strength applications and magnetic materials.
Chromium–manganese (1/1): Offers good wear resistance and is used in hard-facing applications.
Uniqueness
Chromium–iron (1/1) is unique due to its balanced properties of strength, hardness, and corrosion resistance, making it a versatile material for various applications.
Propriétés
Numéro CAS |
11122-73-9 |
|---|---|
Formule moléculaire |
CrFe |
Poids moléculaire |
107.84 g/mol |
Nom IUPAC |
chromium;iron |
InChI |
InChI=1S/Cr.Fe |
Clé InChI |
UPHIPHFJVNKLMR-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


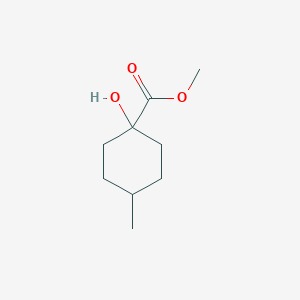
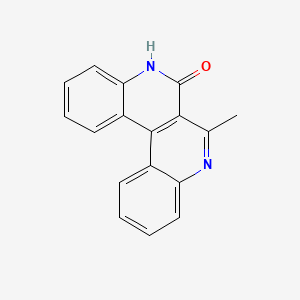

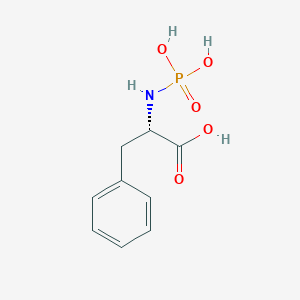
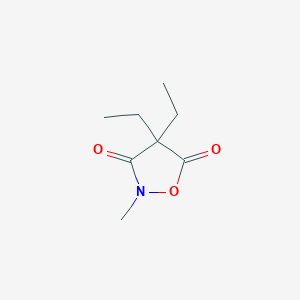
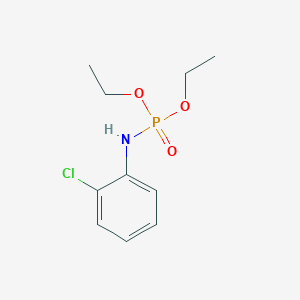
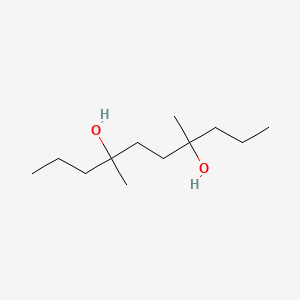
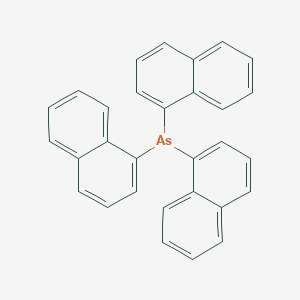
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
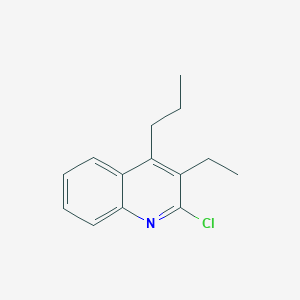
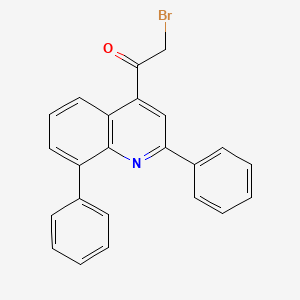
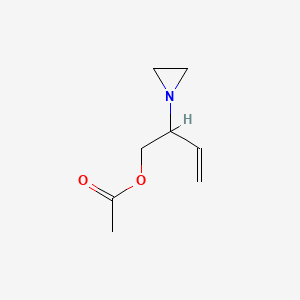
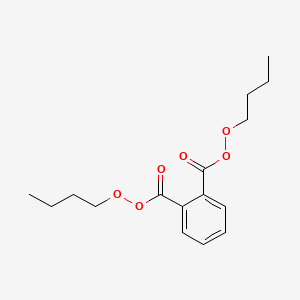
![(Z)-[(4-chlorophenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14734252.png)
